molecular formula C8H14O B14156194 1,5-Heptadien-4-ol, 2-methyl-, (E)- CAS No. 926-98-7

1,5-Heptadien-4-ol, 2-methyl-, (E)-

Cat. No.: B14156194
CAS No.: 926-98-7
M. Wt: 126.20 g/mol
InChI Key: MDTLRZIDFDKYHS-UHFFFAOYSA-N
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Description

1,5-Heptadien-4-ol, 2-methyl-, (E)- is an organic compound with the molecular formula C8H14O and a molecular weight of 126.1962 . It is a type of alcohol with a heptadiene backbone, featuring a hydroxyl group (-OH) at the fourth carbon and a methyl group at the second carbon. The (E)-configuration indicates that the two highest priority substituents on the double bond are on opposite sides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Heptadien-4-ol, 2-methyl-, (E)- can be achieved through various methods. One common approach involves the reaction of 2-methyl-1,5-hexadiene with formaldehyde in the presence of a base, followed by reduction . The reaction conditions typically include:

    Temperature: 0°C to room temperature

    Solvent: Ethanol or other suitable solvents

    Catalyst: Sodium tetrahydroborate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,5-Heptadien-4-ol, 2-methyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products

    Oxidation: 2-methyl-1,5-heptadien-4-one

    Reduction: 2-methylheptanol

    Substitution: 2-methyl-1,5-heptadien-4-chloride

Scientific Research Applications

1,5-Heptadien-4-ol, 2-methyl-, (E)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Heptadien-4-ol, 2-methyl-, (E)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds, while the double bonds can participate in various chemical reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,6-heptadien-3-ol
  • 2,6-Dimethyl-1,6-heptadien-4-ol
  • 4-Methyl-1,6-heptadien-4-ol
  • 2,4,6-Trimethyl-1,6-heptadien-4-ol

Uniqueness

1,5-Heptadien-4-ol, 2-methyl-, (E)- is unique due to its specific configuration and functional groups, which confer distinct chemical and physical properties. Its (E)-configuration and the presence of both a hydroxyl and a methyl group make it a valuable intermediate in organic synthesis and a versatile compound in various applications .

Properties

CAS No.

926-98-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-methylhepta-1,5-dien-4-ol

InChI

InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,8-9H,2,6H2,1,3H3

InChI Key

MDTLRZIDFDKYHS-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC(=C)C)O

Origin of Product

United States

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